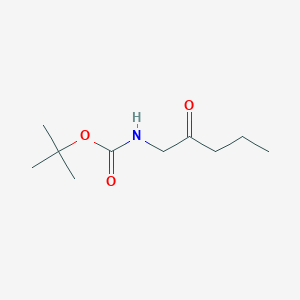

tert-Butyl (2-oxopentyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-oxopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-5-6-8(12)7-11-9(13)14-10(2,3)4/h5-7H2,1-4H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIVCDFXYYMLAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630122 | |

| Record name | tert-Butyl (2-oxopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400045-87-6 | |

| Record name | Carbamic acid, (2-oxopentyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400045-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2-oxopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 2 Oxopentyl Carbamate and Analogues

Classical and Contemporary Approaches to Carbamate (B1207046) Formation

The synthesis of carbamates can be broadly categorized into several key approaches, each with its own set of advantages and limitations. These methods range from rearrangement reactions to modern catalytic carbonylations.

Curtius Rearrangement-Based Syntheses of tert-Butyl Carbamates

The Curtius rearrangement is a versatile and widely used method for the conversion of carboxylic acids into isocyanates, which can then be trapped by alcohols to form carbamates. nih.gov This reaction proceeds through an acyl azide intermediate, which undergoes thermal or photochemical rearrangement to the isocyanate with the loss of nitrogen gas. nih.gov

A significant advancement in this area involves the one-pot synthesis of tert-butyl carbamates from carboxylic acids. This is achieved by reacting the carboxylic acid with di-tert-butyl dicarbonate (B1257347) and sodium azide, which generates the acyl azide in situ. organic-chemistry.orgresearchgate.net The subsequent Curtius rearrangement is often facilitated by catalysts such as zinc(II) triflate in the presence of tetrabutylammonium bromide, allowing the reaction to proceed at lower temperatures. organic-chemistry.orgresearchgate.net The resulting isocyanate is then trapped by tert-butanol, which can be present in the reaction mixture or added separately, to yield the desired tert-butyl carbamate. nih.govorganic-chemistry.org This method is valued for its compatibility with a wide range of functional groups. organic-chemistry.org

Another variation of the Curtius rearrangement employs diphenylphosphoryl azide (DPPA) as a reagent to directly convert carboxylic acids into the corresponding carbamates in a one-pot process, avoiding the isolation of the potentially hazardous acyl azide intermediate. orgsyn.orgtcichemicals.com

Table 1: Comparison of Reagents for Curtius Rearrangement-Based Carbamate Synthesis

| Reagent System | Starting Material | Key Features |

| Di-tert-butyl dicarbonate, Sodium Azide, Zn(OTf)₂ | Carboxylic Acid | One-pot, mild conditions, tolerates various functional groups. organic-chemistry.orgresearchgate.net |

| Diphenylphosphoryl Azide (DPPA), Triethylamine | Carboxylic Acid | One-pot, avoids isolation of acyl azide. orgsyn.orgtcichemicals.com |

Carbonylation Reactions for Carbamate Scaffolds

Gas-solid phase carbamate synthesis processes have shown higher reaction rates compared to slurry-phase synthesis, attributed to better contact between the catalyst and reactants and the absence of solubility limitations. epa.gov

N-Protection Strategies of Amino Alcohols and Ketones

The protection of amino groups is a fundamental strategy in multi-step organic synthesis, and the tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. organic-chemistry.orgrsc.org The standard method for introducing the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.org

The chemoselective N-tert-butyloxycarbonylation of amines in the presence of other functional groups, such as alcohols and phenols, is a significant challenge. researchgate.net Various catalytic systems have been developed to achieve this selectivity. For instance, nanocerium oxide has been shown to be an efficient and green catalyst for the chemoselective N-Boc protection of amines under solvent-free conditions at room temperature. researchgate.net Similarly, sulfated tungstate has been used as an eco-friendly catalyst for the same purpose. researchgate.net These methods tolerate a variety of functional groups, including alcohols, which is crucial when working with amino alcohols. researchgate.net N-protected amino alcohols are valuable building blocks in the synthesis of numerous biologically active molecules. sigmaaldrich.com

Strategies for Introducing the Ketone Moiety into Carbamate Structures

The synthesis of keto-carbamates like tert-butyl (2-oxopentyl)carbamate requires methods to introduce a ketone functional group into a molecule that already contains a carbamate moiety, or to build the carbamate onto a ketone-containing scaffold.

Oxidative Transformations in the Presence of Carbamate Groups

A common strategy for introducing a ketone is through the oxidation of a secondary alcohol. wikipedia.orgmasterorganicchemistry.com When a carbamate group is present in the molecule, the choice of oxidant is critical to avoid side reactions with the carbamate itself. uhamka.ac.id

Table 2: Common Oxidants for the Conversion of Secondary Alcohols to Ketones

| Oxidant | Typical Conditions | Notes |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acidic | "Strong" oxidant, can be harsh. masterorganicchemistry.com |

| Pyridinium Chlorochromate (PCC) | Anhydrous, mild | "Weak" oxidant, often stops at the aldehyde for primary alcohols. masterorganicchemistry.com |

| Dess-Martin Periodinane (DMP) | Neutral, mild | Widely used due to mild conditions and high efficiency. organic-chemistry.org |

| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | Low temperature, mild | Avoids heavy metals. organic-chemistry.org |

Alkylation and Acylation Reactions on Carbamate-Protected Intermediates

An alternative approach to constructing keto-carbamates involves the formation of carbon-carbon bonds through alkylation or acylation reactions on suitable carbamate-protected intermediates.

One such strategy is the α-alkylation of ketones. youtube.com This involves the deprotonation of a ketone to form an enolate, which then acts as a nucleophile to attack an alkyl halide. youtube.com To synthesize a molecule like this compound, one could envision starting with a protected amino-ketone and alkylating it at the α-position.

Another powerful method is the Stork enamine synthesis, which provides a milder alternative to using strong bases like LDA for α-alkylation. youtube.com In this method, a ketone is first converted to an enamine by reacting it with a secondary amine. The enamine then serves as the nucleophile for alkylation, and subsequent hydrolysis regenerates the ketone. youtube.comyoutube.com

Furthermore, a protected amino acid derivative can serve as a starting point. For instance, N-Boc protected amino acids can be activated and then reacted with organometallic reagents or subjected to other C-C bond-forming reactions to introduce the desired keto-alkyl side chain.

Ring-Opening Reactions Leading to Keto-Carbamates

The formation of carbamates through the ring-opening of cyclic precursors is a versatile and widely employed strategy. This approach offers a pathway to highly functionalized molecules under relatively mild conditions.

One notable method involves the ring-opening of cyclic carbonates with unprotected α-amino acids in an aqueous environment. rsc.org This technique has been shown to be effective for producing functionally dense carbamates. rsc.org By carefully controlling the reaction parameters, it is possible to favor the aminolysis reaction over hydrolysis, leading to high yields of the desired carbamate products, often without the need for extensive purification. rsc.org For instance, the reaction of glycine with various five-membered cyclic carbonates has resulted in excellent yields of the corresponding carbamates (greater than 90%). rsc.org This method's orthogonality has been demonstrated through the selective reaction of divinylenecarbonate with amino acids containing nucleophilic side chains like serine and cysteine, yielding the desired carbamates in 70% and 50% yields, respectively. rsc.org

Another approach involves the use of alkyl phenyl carbonates as electrophiles in reactions with diamines. orgsyn.org This method has proven to be a simple and efficient way to prepare mono-carbamate-protected diamines. orgsyn.org The selectivity of this reaction is a key advantage, as demonstrated by the successful mono-carbamate protection of primary amino groups on a primary carbon in the presence of primary amines on secondary or tertiary carbons. orgsyn.org

The following table summarizes the yields of carbamates synthesized through ring-opening reactions:

| Reactants | Product | Yield | Reference |

| Glycine and five-membered cyclic carbonates | Corresponding carbamates | >90% | rsc.org |

| Divinylenecarbonate and Serine | Desired carbamate | 70% | rsc.org |

| Divinylenecarbonate and Cysteine | Desired carbamate | 50% | rsc.org |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of specific stereoisomers of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. Several methodologies have been developed for the stereoselective synthesis of chiral keto-carbamate derivatives.

Asymmetric Mannich Reactions in Keto-Carbamate Synthesis

The asymmetric Mannich reaction is a powerful tool for the enantioselective synthesis of β-amino carbonyl compounds, which are precursors to chiral keto-carbamates. nih.govpsu.edu This reaction involves the addition of an enolate to an imine, and various catalytic systems have been developed to control the stereochemical outcome.

One approach utilizes a bifunctional organic catalyst, such as a 9-thiourea cinchona alkaloid, to catalyze the Mannich reaction with in situ generated carbamate-protected imines from stable α-amido sulfones. organic-chemistry.org This method effectively addresses the instability of certain imine substrates and provides a route to optically active β-amino acids with high enantioselectivity. organic-chemistry.org The scope of this reaction is broad, encompassing a variety of aromatic, heteroaromatic, and aliphatic aldehydes. organic-chemistry.org

Cinchona alkaloids have also been employed as catalysts in the enantioselective Mannich reaction of β-keto esters with acyl aryl imines, affording the products in good yields (81-99%) and high enantioselectivities (80-96% ee). nih.gov Furthermore, chiral phosphoric acids have been shown to be effective catalysts for the asymmetric Mannich reaction between β-keto acids and C-alkynyl N-Boc N,O-acetals, leading to chiral β-keto propargylamines in high yields and enantioselectivities. rsc.org

The table below highlights the enantioselectivity of various asymmetric Mannich reactions:

| Catalyst System | Reactants | Enantiomeric Excess (ee) | Reference |

| 9-thiourea cinchona alkaloid | Aromatic and aliphatic aldehydes | High | organic-chemistry.org |

| Cinchonine or Cinchonidine | β-keto esters and acyl aryl imines | 80-96% | nih.gov |

| Chiral Phosphoric Acid | β-keto acids and C-alkynyl N-Boc N,O-acetals | up to 97:3 er | rsc.org |

Enantioselective Functionalization of Precursor Molecules

The enantioselective functionalization of a prochiral precursor molecule is another key strategy for accessing chiral keto-carbamates. This can be achieved through various methods, including the use of chiral auxiliaries or catalysts.

The use of a chiral auxiliary, such as a trans-1,2-diaminocyclohexane derivative, can be employed to synthesize enantiopure enamines. mdpi.com These enamines can then react with electrophiles to introduce functionality at the α-position of a β-keto ester with high enantioselectivity (up to 91% ee) after removal of the auxiliary. mdpi.com

Biocatalysis also offers a powerful approach. Ketoreductases (KREDs) have been engineered through directed evolution to exhibit improved activity and stereoselectivity in the reduction of α-amino-β-keto esters. rsc.org For instance, a variant KRED with nine mutations demonstrated excellent stereoselectivity (>99% dr, >99% de) and high conversion (>99%) for the synthesis of chiral amino alcohols. rsc.org

Deracemization and Chiral Resolution Techniques

Deracemization is a process that transforms a racemic mixture into a single, optically pure enantiomer, theoretically achieving 100% conversion and 100% enantiomeric excess. nih.gov One innovative chemo-enzymatic deracemization concept involves a cascade of two enantioselective oxidation steps and one non-stereoselective reduction step. nih.gov This strategy has been successfully applied to the transformation of racemic benzylisoquinolines to optically pure (S)-berbines. nih.gov

Chiral resolution, the separation of enantiomers from a racemic mixture, is another important technique. A practical method for obtaining multigram quantities of both enantiomers of trans-tert-butyl-2-aminocyclopentylcarbamate involves optical resolution of the racemate using 10-camphorsulfonic acid (CSA), avoiding the need for chromatography. nih.gov Additionally, L-amino acid deaminases have been utilized for the chiral resolution of amino acids, which are precursors to keto acids. nih.gov

Chemical Reactivity and Transformation Pathways of Tert Butyl 2 Oxopentyl Carbamate Derivatives

Reactivity at the Carbamate (B1207046) Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis. nih.govwikipedia.org Its reactivity is central to the synthetic utility of tert-butyl (2-oxopentyl)carbamate, allowing for either its removal to liberate the free amine or its transformation into other functionalities.

Selective Deprotection Strategies (Boc Removal)

The removal of the Boc group, known as deprotection, is typically achieved under acidic conditions. acsgcipr.orgorganic-chemistry.org This process is sensitive to the reaction conditions, which can be tuned to selectively deprotect the amine in the presence of other acid-sensitive groups. acsgcipr.org

Common strategies for Boc deprotection involve the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in various organic solvents. acsgcipr.orgrsc.org For instance, a mixture of TFA and dichloromethane is a standard reagent for this purpose. oakwoodchemical.com Alternative methods employ Lewis acids such as ferric chloride (FeCl3) or cerium chloride (CeCl3·7H2O) in combination with sodium iodide (NaI). researchgate.net Milder and more selective deprotection can be achieved using reagents like oxalyl chloride in methanol, which can be effective at room temperature. nih.govrsc.org This method is advantageous as it avoids the harsh conditions of strong acids. nih.gov

Table 1: Selected Reagents for Boc Deprotection

| Reagent(s) | Conditions | Notes |

| Trifluoroacetic acid (TFA) / Dichloromethane (CH2Cl2) | Anhydrous, room temperature | Common and effective, but harsh. acsgcipr.orgrsc.orgoakwoodchemical.com |

| Hydrochloric acid (HCl) in organic solvent | Various (e.g., dioxane, ethyl acetate) | Widely used, conditions can be tuned. rsc.orgresearchgate.net |

| Ferric chloride (FeCl3) | Catalytic | Provides good yields for N,N'-protected amino acids. researchgate.net |

| Cerium chloride (CeCl3·7H2O) / Sodium Iodide (NaI) | Acetonitrile | A Lewis acid-based strategy. researchgate.net |

| Oxalyl chloride / Methanol | Room temperature | Mild and selective method. nih.govrsc.org |

| Thermal (Continuous Flow) | 120-240 °C in MeOH, TFE, or THF | Allows for selective deprotection based on reactivity. nih.gov |

This table is generated based on data from the text and is for informational purposes only.

Transamidation and Carbamic Acid Transformations

While deprotection is the most common transformation, the carbamate group can also undergo other reactions. Transamidation, the exchange of the amine portion of the carbamate, can be achieved under specific conditions, though it is less common than deprotection.

More frequently, the carbamic acid intermediate, formed during acidic deprotection, can be trapped by other nucleophiles present in the reaction mixture. The tert-butyl cation generated during deprotection can also lead to side reactions by alkylating nucleophilic sites on the substrate or other molecules in the reaction mixture. acsgcipr.org The use of scavengers can mitigate these undesired alkylation reactions. acsgcipr.org

Transformations of the Ketone Functionality within the Carbamate Framework

The ketone group in this compound offers a versatile handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. The presence of the Boc-protected amine influences the reactivity and stereoselectivity of these transformations.

Carbonyl Reductions to Alcohols

The ketone functionality can be readily reduced to the corresponding secondary alcohol. This transformation is a fundamental process in organic synthesis. core.ac.uk A variety of reducing agents can be employed for this purpose, with the choice of reagent influencing the stereochemical outcome of the reaction.

Commonly used reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). wikipedia.org For instance, the reduction of a protected amino acid to an amino alcohol can be achieved by first forming a mixed-anhydride with ethyl chloroformate, followed by reduction with excess sodium borohydride in water at room temperature. core.ac.uk This method has been shown to be effective for both N-carbobenzoxy and N-tert-butyloxycarbonyl protected amino acids. core.ac.uk

Table 2: Reagents for Carbonyl Reduction

| Reagent | Conditions | Product |

| Sodium Borohydride (NaBH4) | Methanol or Ethanol | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether or THF | Secondary Alcohol |

| Di-isobutylaluminum hydride (DIBAL-H) | Dry toluene, -78 to -50 °C | Can lead to the amino aldehyde as the major product. core.ac.uk |

This table is generated based on data from the text and is for informational purposes only.

Reactions with Carbon Nucleophiles (e.g., Grignard Reagents, Enolates)

The electrophilic carbon of the ketone is susceptible to attack by carbon-based nucleophiles, such as Grignard reagents and enolates. pressbooks.pub These reactions are powerful tools for forming new carbon-carbon bonds. pressbooks.pub

Grignard reagents (R-MgX) add to ketones to form tertiary alcohols upon acidic workup. pressbooks.pubmasterorganicchemistry.com The reaction proceeds via nucleophilic attack of the Grignard reagent on the carbonyl carbon. pressbooks.pub

Enolates, generated by treating the ketone with a suitable base, can also act as nucleophiles. For example, the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can facilitate the deprotonation at the alpha-carbon, allowing for subsequent alkylation or other reactions. youtube.com

Alpha-Functionalization Reactions (e.g., Halogenation, Amination)

The carbon atom adjacent to the ketone (the α-carbon) can be functionalized through various reactions, including halogenation and amination. These reactions introduce new functional groups that can be further elaborated.

Direct α-amination of ketones can be achieved using various reagents and catalysts. For example, a copper(II) bromide-catalyzed reaction allows for the direct amination of ketones with amines. organic-chemistry.org Another approach involves the use of azodicarboxylates as the nitrogen source in the presence of a catalyst like L-proline for asymmetric α-amination. organic-chemistry.org

Intramolecular Cyclization and Rearrangement Processes

The unique bifunctional nature of this compound and its derivatives, possessing both a nucleophilic carbamate and an electrophilic ketone, allows for a variety of intramolecular cyclization and rearrangement reactions. These processes are pivotal in transforming linear precursors into complex cyclic structures, often with high degrees of stereocontrol.

Formation of Heterocyclic Systems (e.g., Pyrrolidines, Piperidines)

The carbamate and ketone moieties in this compound derivatives serve as ideal synthons for the construction of nitrogen-containing heterocycles such as pyrrolidines and piperidines. These structures are prevalent in natural products and pharmaceuticals. researchgate.net

One pathway to these heterocycles involves the reductive amination of the ketone. The intramolecular reaction between the carbamate's nitrogen and the ketone can lead to a cyclic hemiaminal or enamine intermediate, which can be further reduced to form the corresponding pyrrolidine or piperidine ring.

Another powerful method is the copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins. nih.gov While not starting from the exact title compound, this reaction demonstrates how derivatives, such as γ- and δ-alkenyl N-arylsulfonamides (analogs of the carbamate), can efficiently undergo oxidative cyclization to yield N-functionalized pyrrolidines and piperidines. nih.gov The reaction proceeds with high diastereoselectivity, particularly in the formation of 2,5-disubstituted pyrrolidines, where the cis isomer is favored. nih.gov Mechanistic studies support a pathway involving intramolecular syn-aminocupration followed by the addition of a carbon radical to an aromatic ring. nih.gov

Furthermore, as seen in the interrupted Curtius rearrangement, unsaturated pyrrolidines can form as competing products, highlighting the delicate balance of reaction pathways available to these substrates. nih.gov Chiral N-Boc-aminopyrrolidines and N-Boc-aminopiperidines are also valuable building blocks synthesized through various methods, including condensation reactions. rsc.org

Dealkylative Cyclizations to Cyclic Carbamates

A notable transformation of carbamate-ketone derivatives is the dealkylative cyclization to form cyclic carbamates, such as oxazolidinones. This process offers a route to valuable heterocyclic motifs found in biologically active agents like the antibiotic linezolid. chemrxiv.org

Research has demonstrated a catalytic method for the dealkylative cyclization of alkenyl carbamates using a transition metal-hydrogen atom transfer (TM-HAT) approach. chemrxiv.org In this process, a cobalt catalyst, in conjunction with a fluorinating agent and a silane, facilitates the cyclization. For substrates containing a tert-butyl carbamate, the reaction proceeds efficiently. The tert-butyl group is ultimately cleaved during the reaction sequence. The method is notable for its ability to form not only five- and six-membered rings but also medium-sized seven- and eight-membered cyclic carbamates. chemrxiv.org

The proposed mechanism involves the cyclization of an alkylcobalt(IV) intermediate followed by dealkylation. chemrxiv.org The choice of the N-protecting group can be crucial; in several instances, tert-butyl carbamates provided the best results for these cyclizations. chemrxiv.org

Table 2: Dealkylative Cyclization of Alkenyl Carbamates Data sourced from ChemRxiv, 2021. chemrxiv.org

| Substrate Type | Catalyst System | Product | Ring Size |

|---|---|---|---|

| Alkenyl tert-butyl carbamate | Cobalt catalyst, N-fluoro-2,4,6-collidinium trifluoromethanesulfonate, 1,1,3,3-tetramethyldisiloxane | Oxazolidinone | 5-membered |

| Alkenyl tert-butyl carbamate | Cobalt catalyst, N-fluoro-2,4,6-collidinium trifluoromethanesulfonate, 1,1,3,3-tetramethyldisiloxane | Piperidin-2-one derivative | 6-membered |

| Alkenyl tert-butyl carbamate | Cobalt catalyst, N-fluoro-2,4,6-collidinium trifluoromethanesulfonate, 1,1,3,3-tetramethyldisiloxane | Cyclic Carbamate | 7- and 8-membered |

Metal-Catalyzed and Photoredox Transformations

The reactivity of this compound can be significantly expanded through the use of metal catalysts, including those activated by light. These advanced synthetic methods enable functionalizations that are often difficult to achieve through traditional means.

Cross-Coupling Reactions Involving Carbamate-Ketone Substrates

Transition-metal-catalyzed cross-coupling reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation. youtube.com Both the ketone and carbamate functionalities within a substrate can be leveraged for such transformations.

The ketone group can be converted into a reactive handle for cross-coupling. nih.gov A common strategy involves the formation of an enol triflate from the ketone, which can then participate in a wide array of palladium-catalyzed reactions, such as Sonogashira couplings. researchgate.net Alternatively, ketones can be converted to N-tosylhydrazones, which serve as partners in various transition-metal-catalyzed carbene-based cross-coupling reactions. nih.gov

The carbamate group itself can also be a participant in cross-coupling. The Suzuki-Miyaura cross-coupling of O-aryl carbamates has been achieved using nickel catalysts, such as NiCl₂(PCy₃)₂, providing a method to form biaryl structures. acs.orgnih.gov While this applies to aryl carbamates, it establishes the precedent for activating the C-O bond of a carbamate for coupling. Palladium catalysts have also been used for the cross-coupling of tert-butyl carbamate with aryl halides to form N-aryl carbamates. researchgate.net

Photoinduced Ligand-to-Metal Charge Transfer in Functionalization

Photoinduced ligand-to-metal charge transfer (LMCT) has emerged as a powerful strategy in organic synthesis. rsc.org This process involves the excitation of a metal-ligand complex with visible light, which induces an electron transfer from the ligand to the metal. This generates a highly reactive radical species from the ligand, enabling novel transformations without relying on the redox potential of the substrate itself. rsc.orgdntb.gov.ua

For a substrate like this compound, LMCT could be employed by first forming a metal alkoxide at the ketone's oxygen (after enolization) or by coordinating a metal to the carbamate. For example, photoinduced LMCT of an iron(III) alkoxide has been shown to facilitate C-C bond cleavage in unstrained cyclic alcohols, generating a distal carbonyl group and a carbon radical. nih.gov A similar principle could be applied to the ketone portion of the title compound to induce specific bond cleavages or functionalizations.

Separately, photoredox catalysis provides complementary strategies. Copper-based photoredox catalysts, when activated by light, can mediate the coupling of carbamates with alkyl halides. nih.govepa.gov This process involves the generation of radical intermediates under mild conditions. caltech.eduyoutube.com The ketone moiety can also be targeted; photoredox catalysts can reduce ketone-activated α-C-X bonds (where X is a leaving group), generating radical intermediates for subsequent reactions. nih.gov This approach allows for the functionalization of positions adjacent to the carbonyl group. nih.gov

Photocatalysed C–H Amidation

While direct photocatalysed C–H amidation of this compound has not been extensively detailed in the scientific literature, the principles of photoredox catalysis strongly suggest the feasibility of such a transformation. The reaction would involve the selective functionalization of a C–H bond adjacent to the ketone, a position activated towards radical formation. This approach aligns with modern synthetic strategies that leverage visible light to forge new chemical bonds under mild conditions. researchgate.net

The proposed transformation would likely proceed through a mechanism involving the generation of an α-carbonyl radical from the ketone moiety and an amidyl radical from a suitable nitrogen-containing precursor. Amidyl radicals, generated photocatalytically, are known to be effective hydrogen atom transfer (HAT) agents, capable of abstracting hydrogen atoms from various C–H bonds. beilstein-journals.orgnih.gov

A plausible mechanistic pathway for the photocatalysed C–H amidation of this compound would initiate with the excitation of a photocatalyst by visible light. The excited photocatalyst could then engage in one of two primary pathways. In the first, it could abstract a hydrogen atom directly from the α-position of the ketone, generating an α-carbonyl radical. Alternatively, the excited photocatalyst could interact with an amide or a pre-activated nitrogen source to form an amidyl radical. nih.gov This amidyl radical would then act as a HAT catalyst to abstract a hydrogen from the ketone. nih.gov The resulting α-carbonyl radical would then combine with the amidyl radical to form the desired C–N bond, yielding the aminated product.

Research into the photocatalytic functionalization of ketones and C–H amination of other organic substrates provides a strong basis for predicting the conditions and potential outcomes of this reaction. For instance, various photocatalysts, including iridium and ruthenium complexes, as well as organic dyes, have been successfully employed for similar transformations. researchgate.netacs.org The choice of nitrogen source is also critical, with amides, carbamates, and sulfonamides being potential candidates for generating the key amidyl radical intermediate. nih.gov

The following table summarizes representative examples of photocatalytic C–H functionalization of ketones and related amidation reactions, illustrating the general conditions and scope of such transformations.

| Substrate | Nitrogen Source/Reagent | Photocatalyst | Light Source | Solvent | Product | Yield (%) |

| Cyclohexanone | Quinoxalinone | None (Sunlight) | Sunlight | Water | α-Arylated Ketone | 85 |

| Benzylic C-H | Carbamates | Organic Photocatalyst | Visible Light | Not Specified | Aminated Product | High |

| Arenes | Pyrazole | Acridine/Sc(OTf)₃ | 440 nm LED | MeCN | Aminated Arene | Good |

| Indoles | tert-butyl alkyl((perfluoropyridin-4-yl)oxy)carbamate | Not Specified | Not Specified | Not Specified | Aminoindole | Good |

This table presents data from analogous reactions to illustrate the potential conditions for the photocatalytic C–H amidation of this compound.

The development of a specific protocol for the photocatalysed C–H amidation of this compound would require empirical optimization of the photocatalyst, nitrogen source, solvent, and light source to achieve high efficiency and selectivity.

Mechanistic Investigations and Computational Studies of Tert Butyl 2 Oxopentyl Carbamate Chemistry

Experimental Mechanistic Elucidation

Experimental approaches provide tangible evidence of reaction pathways and the nature of species involved in the chemical transformations of tert-Butyl (2-oxopentyl)carbamate.

Kinetic Studies of Key Transformations

Kinetic studies are essential for understanding the rates and dependencies of reactions involving this compound. A primary transformation for this and related N-Boc protected compounds is the acidic cleavage (deprotection) of the tert-butyloxycarbonyl (Boc) group.

Studies on analogous Boc-protected amines have revealed that the kinetics of this deprotection can be complex. For instance, the HCl-catalyzed deprotection of some Boc-protected amines has been shown to exhibit a second-order dependence on the acid concentration. nih.gov This suggests a mechanism where a second acid molecule participates in the rate-determining step, likely by assisting the departure of the tert-butyl cation from a reversibly formed protonated carbamate (B1207046). nih.gov In contrast, deprotection with trifluoroacetic acid can show an inverse kinetic dependence on the conjugate base concentration. nih.gov

Another key transformation is the reaction at the ketone carbonyl group, such as in reductive amination. Kinetic analysis of tandem reductive amination/N-Boc protection sequences shows that the initial imine formation is a crucial step. nih.gov The rate of the subsequent reduction is dependent on the nature of the reducing agent and other reagents present. nih.gov For this compound, the rate of reactions like reduction or condensation would be influenced by steric hindrance from the adjacent Boc-protected amino group and the propyl chain.

Table 1: Kinetic Parameters for Analogous N-Boc Deprotection Reactions

| Acid Catalyst | Substrate Type | Kinetic Dependence on [Acid] | Mechanistic Implication |

|---|---|---|---|

| HCl | Boc-amine | Second-order | General acid-catalyzed fragmentation of a protonated intermediate. nih.gov |

| H2SO4 | Boc-amine | Second-order | Similar to HCl catalysis, involving a second acid molecule. nih.gov |

| Trifluoroacetic Acid | Boc-amine | Complex/Inverse | Inverse dependence on trifluoroacetate (B77799) concentration observed. nih.gov |

Isolation and Spectroscopic Characterization of Reaction Intermediates

The direct isolation and characterization of transient intermediates provide definitive proof of a proposed reaction mechanism. For reactions involving this compound, several types of intermediates can be postulated.

Protonated Carbamate: In acid-catalyzed deprotection, the initial intermediate is the O-protonated or N-protonated carbamate. While generally too transient to isolate, its formation is inferred from kinetic data. nih.gov

Imine Intermediate: In reactions of the ketone, such as reductive amination, an imine intermediate is formed by condensation with an amine. nih.gov These can sometimes be observed or trapped. For example, in a tandem reductive amination/N-Boc protection procedure, the formation of the imine was allowed to proceed for an hour before the addition of other reagents, confirming its role as a key intermediate. nih.gov

Isocyanate Intermediate: Under certain strong basic conditions, N-Boc groups can undergo elimination to form a highly reactive isocyanate intermediate. researchgate.net This pathway involves deprotonation of the carbamate nitrogen, followed by the loss of the tert-butoxide anion. researchgate.net This intermediate can then be trapped by nucleophiles.

Enol/Enolate Intermediate: Like other ketones, this compound can form enol or enolate intermediates under acidic or basic conditions, respectively. These intermediates are crucial for reactions at the α-carbon position.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are vital for characterizing these intermediates. For example, the formation of an N,N'-disubstituted urea (B33335) from a Boc-protected amine provides evidence for an isocyanate intermediate, with the structure confirmed by single-crystal X-ray diffraction and NMR. mdpi.com

Isotopic Labeling Studies for Reaction Pathway Determination

Isotopic labeling is a powerful tool for tracing the fate of specific atoms throughout a reaction, thereby clarifying ambiguous mechanistic pathways. While specific isotopic labeling studies on this compound are not widely documented, the methodology can be applied to elucidate its reaction mechanisms.

For example, to definitively prove the mechanism of acid-catalyzed deprotection, one could synthesize this compound with an ¹⁸O label in the carbonyl group. By analyzing the products (the deprotected amine, CO₂, and tert-butanol/isobutylene) using mass spectrometry, the fate of the labeled oxygen can be determined, confirming whether cleavage occurs between the carbonyl carbon and the oxygen or the oxygen and the tert-butyl group.

Similarly, deuterium (B1214612) labeling can be used to study the mechanism of enolate formation and subsequent reactions. By performing the reaction in a deuterated solvent (like D₂O or MeOD) with a base, the position and extent of deuterium incorporation at the α-carbons (C1 and C3) can be monitored by ¹H and ²H NMR, providing insight into the kinetics and regioselectivity of proton abstraction.

Theoretical and Computational Approaches

Computational chemistry offers a molecular-level understanding of reaction mechanisms that complements experimental findings.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to calculate reaction energy profiles, geometries of transition states, and to rationalize observed reactivity and selectivity.

For the chemistry of this compound, DFT calculations can be employed to:

Model Boc-Deprotection: DFT studies can map the potential energy surface for the acid-catalyzed deprotection, comparing different proposed pathways (e.g., unimolecular vs. bimolecular mechanisms) and identifying the lowest energy transition state. researchgate.net Such calculations can rationalize the observed second-order kinetics by showing the stabilization of the transition state by a second acid molecule. nih.gov

Analyze Ketone Reactions: The energetics of nucleophilic addition to the carbonyl group can be calculated. DFT can predict whether reactions are kinetically or thermodynamically controlled and explain the stereochemical outcome of reactions, such as the reduction of the ketone. testbook.com

Investigate Competing Pathways: DFT can be used to compare the energy barriers for competing reactions, such as deprotection versus reaction at the ketone, under various conditions.

Table 2: Representative DFT-Calculated Energy Barriers for Analogous Reactions

| Reaction Type | System | Computational Level | Calculated Activation Energy (kcal/mol) | Key Finding |

|---|---|---|---|---|

| Oxygen Activation | Benzylamine Oxidation | DFT (B3LYP) | ~15-20 | Elucidated spin conversion of triplet oxygen. researchgate.net |

| Enantioselective Acetylation | Propranolol + Lipase | QM/MM | 4.5 kcal/mol lower for R-enantiomer | Rationalized experimentally observed enantioselectivity. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into conformational flexibility, solvent effects, and the dynamic interactions between molecules.

For this compound, MD simulations can illuminate several aspects:

Conformational Preferences: The molecule possesses significant conformational flexibility due to rotation around several single bonds. MD simulations can explore the conformational landscape, identifying the most stable (lowest energy) conformers and the energy barriers between them. This is crucial as the reactivity of the ketone and the accessibility of the Boc group can be highly dependent on the molecule's conformation.

Solvent Effects: Simulations can model the explicit interactions between the carbamate and solvent molecules, showing how the solvent shell influences conformational equilibrium and reactivity.

Substrate-Enzyme Interactions: In the context of biocatalysis, such as an enzymatic reduction of the ketone, MD simulations combined with docking can model how this compound fits into the active site of an enzyme. researchgate.netresearchgate.net These models can explain the origin of enantioselectivity by analyzing the specific interactions (hydrogen bonds, steric clashes) between the substrate and the enzyme. researchgate.net For example, simulations have shown that the denaturing effect of tert-butyl alcohol on proteins is related to its tendency to accumulate near the peptide surface. nih.gov A similar principle would govern how the tert-butyl group of the carbamate interacts with a catalyst or another reactant.

Quantum Chemical Modeling of Catalyst-Substrate Interactions

The intricate dance between a catalyst and a substrate, such as this compound, can be elegantly choreographed and understood through the lens of quantum chemical modeling. While specific studies on this compound are not extensively documented in public literature, the methodologies applied to analogous N-Boc protected molecules provide a clear blueprint for how such investigations would proceed. researchgate.netmdpi.com

Computational techniques like Density Functional Theory (DFT) are instrumental in predicting the ground-state geometry of the molecule and its interaction with a catalyst. researchgate.net For instance, in a hypothetical catalytic reaction, DFT calculations could elucidate the most stable conformation of this compound within the catalyst's active site. These calculations can reveal crucial information about the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the catalyst-substrate complex. chemrxiv.org

Natural Bond Orbital (NBO) analysis is another powerful tool that can be employed to understand the electronic interactions at play. researchgate.net By examining the donor-acceptor interactions between the orbitals of the catalyst and the substrate, researchers can identify the key electronic factors that drive the catalytic process. For example, NBO analysis could pinpoint the specific atoms involved in charge transfer and quantify the stabilization energy associated with these interactions.

To illustrate the potential insights gained from such modeling, consider a hypothetical interaction between this compound and a generic catalyst. The data that could be generated is presented in Table 1.

Table 1: Hypothetical Quantum Chemical Modeling Data for Catalyst-Substrate Interaction

| Parameter | Value | Significance |

|---|---|---|

| Interaction Energy (kcal/mol) | -15.8 | Indicates a stable binding of the substrate to the catalyst. |

| Key Interatomic Distance (Å) | 2.1 | Represents the close proximity between a catalytic atom and the substrate's carbonyl carbon. |

Such computational studies provide a detailed, atomistic view of the catalyst-substrate complex, offering insights that are often inaccessible through experimental methods alone. They can guide the design of more efficient catalysts by identifying the structural and electronic features that are critical for optimal performance. chemrxiv.org

Understanding Electron Transfer and Radical Mechanisms

The reactivity of this compound can also be explored through the prism of electron transfer and radical mechanisms. The tert-butoxycarbonyl (Boc) protecting group, while generally stable, can participate in or influence reactions involving single electron transfer (SET) processes. researchgate.net

Electron transfer is a fundamental process in many chemical reactions and can be the initiating step in a variety of transformations. nih.gov In the context of this compound, an electron can be transferred from a suitable donor to the molecule, or from the molecule to a suitable acceptor, to generate a radical ion. The fate of this reactive intermediate would then dictate the final products of the reaction.

For instance, the presence of a ketone functional group in this compound provides a potential site for reductive electron transfer. This could lead to the formation of a ketyl radical anion, a highly reactive species that can undergo a variety of subsequent reactions, such as dimerization or further reduction.

Furthermore, the involvement of radical species in the reactions of this compound could be initiated by radical initiators or by photochemically induced processes. The chemistry of radicals derived from related tert-butoxy (B1229062) compounds is a field of active investigation. princeton.edu For example, the tert-butoxyl radical, which could potentially be formed under certain conditions, is known to participate in hydrogen atom abstraction or β-scission reactions. princeton.edu

Understanding these potential electron transfer and radical pathways is crucial for controlling the outcome of reactions involving this compound and for designing synthetic strategies that leverage these reactive intermediates.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-tert-butoxycarbonyl (Boc)-3-aminomethyl pyridine (B92270) |

Advanced Applications in Organic Synthesis and Materials Science Research

Applications in Total Synthesis of Natural Products and Analogues

While the direct application of tert-Butyl (2-oxopentyl)carbamate in the total synthesis of complex natural products is not extensively documented in publicly available literature, its utility as a key building block for the synthesis of bioactive analogues has been demonstrated. A notable application is in the synthesis of substituted hydantoinamides, which are recognized for their therapeutic potential.

In a patented synthetic route, this compound serves as a crucial starting material for the preparation of hydantoinamide derivatives that act as antagonists for a disintegrin and metalloproteinase with thrombospondin motifs 7 (ADAMTS7). bzchemicals.comepo.orgepo.org The synthesis involves a multi-step process where the carbamate (B1207046) is first reacted with potassium cyanide in ethanol. This reaction forms an α-aminonitrile intermediate, which is a precursor to the hydantoin (B18101) ring system. The presence of the propyl group at the ketone and the Boc-protected amine are essential for the final structure and bioactivity of the resulting hydantoinamide analogues.

The following table summarizes the key reaction involving this compound in the synthesis of a hydantoinamide precursor:

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |

| This compound | Potassium cyanide | Ethanol | 60 °C, 16h | Hydantoinamide precursor intermediate | 81% | bzchemicals.com, epo.org |

This synthetic application highlights the role of this compound in generating molecular diversity for the development of new therapeutic agents that are analogues of naturally occurring structures.

Development of Novel Protecting Group Methodologies and Reagents

The this compound molecule intrinsically contains a tert-butyloxycarbonyl (Boc) protecting group, one of the most widely used protecting groups for amines in organic synthesis. bzchemicals.com The stability of the Boc group under a variety of reaction conditions, coupled with its straightforward removal under acidic conditions, makes it a cornerstone of modern synthetic strategies, particularly in peptide synthesis and the preparation of complex molecules. rsc.orgorganic-chemistry.org

The presence of the Boc group in this compound allows for selective reactions at the ketone functionality without affecting the amine. This orthogonality is a key principle in protecting group chemistry. General methodologies involving the Boc group are well-established:

| Protection Reaction | Reagents | Cleavage Reaction (Deprotection) | Reagents |

| Protection of a primary or secondary amine | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, base | Removal of the Boc group from an amine | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) |

While extensive research into the development of novel protecting group methodologies specifically centered around this compound is not prominent in the literature, its use exemplifies the application of established Boc-protection strategies. The compound serves as a ready-to-use building block where the amine is pre-protected, streamlining synthetic pathways. The development of one-pot synthesis procedures for N-Boc protected secondary amines showcases the continuous effort to refine the application of the Boc group in organic synthesis. nih.gov

Contributions to Sustainable and Green Chemistry Protocols

The principles of green chemistry encourage the use of environmentally benign reagents and reaction conditions. In the documented synthesis of hydantoinamides from this compound, a key step involves the use of potassium cyanide. bzchemicals.comepo.org Potassium cyanide is a highly toxic reagent, and its use presents significant environmental and safety challenges.

Currently, there is a lack of published research detailing the development of specific green chemistry protocols that utilize this compound or offer a greener alternative to the aforementioned cyanide-based reaction. The development of catalytic, cyanide-free methods to achieve similar synthetic transformations is an ongoing goal in the broader field of organic synthesis. The future application of this compound in sustainable protocols would likely involve its use in biocatalytic transformations or reactions that proceed in greener solvents with higher atom economy.

Functional Materials Research (e.g., Antifouling Agents)

There is currently no available scientific literature that describes the application of this compound in functional materials research, including its use as an antifouling agent. The properties of this compound have primarily been explored in the context of organic synthesis as an intermediate for bioactive molecules. Its potential incorporation into polymers or coatings for materials science applications remains an unexplored area of research.

Future Research Directions and Unexplored Avenues

Discovery of Novel Reactivity and Unconventional Transformations

A primary focus of future research would be to explore the inherent reactivity of tert-Butyl (2-oxopentyl)carbamate. The presence of both a ketone and a carbamate (B1207046) functional group within the same molecule suggests a rich and varied chemical behavior. Initial studies would likely involve subjecting the compound to a range of reaction conditions to probe the reactivity of each functional group.

Further investigations could delve into unconventional transformations that leverage the interaction between the two functional groups. Intramolecular reactions, such as cyclizations to form heterocyclic structures, would be a key area of interest. The development of stereoselective reactions would also be a critical avenue, potentially leading to the synthesis of chiral building blocks for asymmetric synthesis.

Development of Highly Selective and Efficient Catalytic Systems

To enhance the synthetic utility of this compound, the development of efficient and selective catalytic systems would be paramount. Research in this area would likely focus on several key aspects:

Catalytic Reduction: The selective reduction of the ketone to a secondary alcohol without affecting the carbamate protecting group would be a valuable transformation. This would require the screening of various catalysts and reaction conditions to achieve high chemoselectivity.

Catalytic Oxidation: Conversely, catalytic methods for the oxidation of other parts of the molecule while preserving the ketone and carbamate functionalities could lead to new synthetic intermediates.

Carbon-Hydrogen (C-H) Activation: A more advanced research direction would involve the development of catalytic systems for the selective functionalization of the C-H bonds within the pentyl chain. This would open up avenues for introducing new functional groups at various positions, significantly expanding the structural diversity of accessible derivatives.

Expanding the Synthetic Scope to Complex Biomolecule Synthesis

A significant long-term goal for the research on this compound would be to apply it as a building block in the synthesis of complex and biologically active molecules. The carbamate group is a common protecting group for amines, which are ubiquitous in natural products and pharmaceuticals.

Future work could explore the incorporation of the this compound motif into the synthesis of:

Peptidomimetics: The keto-carbamate structure could serve as a scaffold for the design and synthesis of novel peptidomimetics with potential therapeutic applications.

Alkaloids and other Natural Products: The molecule could be a key starting material or intermediate in the total synthesis of complex natural products that contain similar structural features.

Integration with High-Throughput Experimentation and Automation in Chemical Discovery

To accelerate the discovery process, the integration of high-throughput experimentation (HTE) and laboratory automation would be a crucial future direction. This approach would enable the rapid screening of a wide range of reaction conditions, catalysts, and substrates.

The development of automated platforms for the synthesis and analysis of derivatives of this compound would allow for the efficient exploration of its chemical space. This data-rich approach, potentially combined with machine learning algorithms, could rapidly identify optimal reaction conditions and uncover novel reactivity patterns that might be missed through traditional, low-throughput methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.